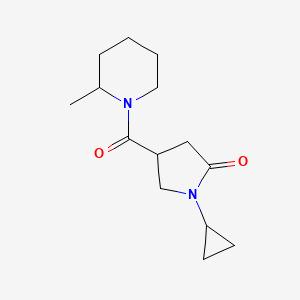
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It belongs to the pyrovalerone family of drugs and has been found to have stimulant effects on the central nervous system. MDPV was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In animal studies, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to increase locomotor activity and improve cognitive function. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and norepinephrine transporters.
Wirkmechanismus
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects associated with 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use include increased heart rate, blood pressure, and body temperature. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to cause anxiety, paranoia, and hallucinations in some users. Long-term use of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been associated with addiction, psychosis, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and ability to selectively target dopamine and norepinephrine transporters. However, the potential for abuse and addiction limits its use in research, and ethical considerations must be taken into account when using 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one in animal studies.
Zukünftige Richtungen
Future research on 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one should focus on its potential therapeutic applications, particularly in the treatment of ADHD and depression. Additionally, further research is needed to understand the long-term effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use on the brain and body. This includes the potential for addiction and the development of psychiatric disorders. Finally, more research is needed to develop safer and more effective treatments for substance abuse disorders, including those related to 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.
Synthesemethoden
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of pyridine. The Leuckart reaction involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride. The reductive amination of pyridine involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride. Both methods result in the formation of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, which can be purified using various techniques such as column chromatography.
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWRIRSFUDHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

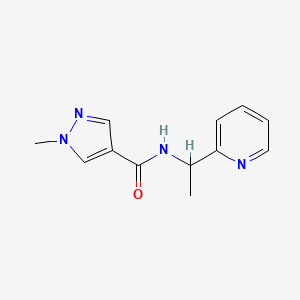
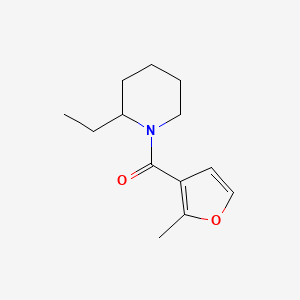





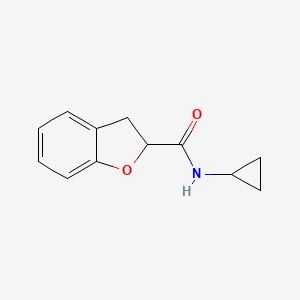
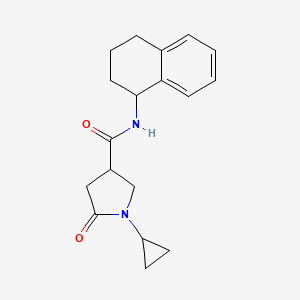
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
